Phenylmethanesulfonyl-acetic acid

Overview

Description

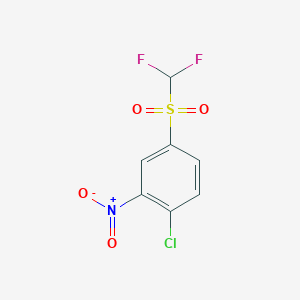

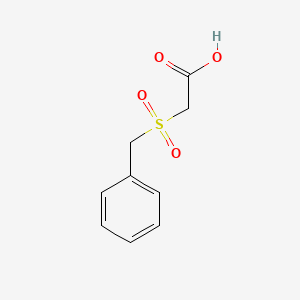

Phenylmethanesulfonyl-acetic acid is a chemical compound with the CAS Number: 28203-59-0. Its molecular weight is 214.24 and its IUPAC name is (benzylsulfonyl)acetic acid .

Molecular Structure Analysis

The molecular structure of Phenylmethanesulfonyl-acetic acid can be represented by the InChI code: 1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11). The InChI key is HPWAJMXOEYIERK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Phenylmethanesulfonyl-acetic acid has a melting point of 137-138 degrees Celsius . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Drug Design and Synthesis

(benzylsulfonyl)acetic acid: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its sulfonyl group is particularly useful in creating sulfonamide-based structures, which are prevalent in many therapeutic drugs due to their antimicrobial properties . For instance, it can be used to synthesize indole-sulfonamide derivatives, which have shown a range of biological activities including antibacterial, anticonvulsant, and anticancer effects .

Biological Activity Enhancement

The compound can be employed to enhance the biological activity of existing pharmaceuticals. By modifying the molecular structure of drugs, particularly by adding the (benzylsulfonyl) moiety, researchers can potentially increase the efficacy or reduce the side effects of drugs .

Antimicrobial Agent Development

Research has indicated that sulfonamide analogs exhibit strong antimicrobial actions. As such, (benzylsulfonyl)acetic acid can be a key precursor in developing new antimicrobial agents that are more effective against resistant strains of bacteria .

Chemical Synthesis Catalyst

In chemical synthesis, (benzylsulfonyl)acetic acid can act as a catalyst or reagent in condensation reactions. Its ability to facilitate the dehydrating condensation of various compounds makes it a versatile tool in organic synthesis .

Material Science Applications

The compound’s unique chemical properties can be leveraged in material science for the synthesis of novel materials with specific desired properties. This could include the development of new polymers or coatings that require the incorporation of sulfonyl groups for enhanced stability or functionality .

Analytical Chemistry

In analytical chemistry, (benzylsulfonyl)acetic acid can be used as a standard or reference compound in various chromatographic and spectrometric methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or validating analytical methods .

Future Directions

While specific future directions for Phenylmethanesulfonyl-acetic acid were not found in the retrieved papers, research in related fields such as lignin oxidation and the catalytic reduction of carboxylic acid derivatives suggest that there is ongoing interest in the study of carboxylic acids and their derivatives .

Mechanism of Action

Target of Action

(Benzylsulfonyl)acetic acid, also known as 2-(benzylsulfonyl)acetic acid or Phenylmethanesulfonyl-acetic acid, is a complex compound. It’s known that sulfonamide-based compounds, which include (benzylsulfonyl)acetic acid, often exhibit a broad spectrum of biological activities .

Mode of Action

It’s known that sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

It’s known that acetic acid, a related compound, is commonly used in the writhing test to induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response from the release of free arachidonic acid from tissue phospholipids via cox-producing prostaglandin .

Pharmacokinetics

It’s known that the chemistry of indole-carboxylic acid moiety with that of sulfonamides can produce a pharmacologically active scaffold via different methods .

Result of Action

It’s known that indole derivatives, which include (benzylsulfonyl)acetic acid, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the biosynthesis of indole-3-acetic acid, a related compound, is regulated by iaa, iaa-precursors, and environmental factors .

properties

IUPAC Name |

2-benzylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWAJMXOEYIERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308696 | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28203-59-0 | |

| Record name | 28203-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of β-keto benzylsulfones and isothiochromanone-2,2-dioxides from phenylmethanesulfonyl-acetic acid?

A1: The research highlights a convenient and efficient method for synthesizing both β-keto benzylsulfones and isothiochromanone-2,2-dioxides from phenylmethanesulfonyl-acetic acid [, , ]. This is achieved through a dehydrating condensation reaction using phosphorus pentoxide (P2O5) in aromatic solvents like benzene and halobenzenes. The choice of solvent plays a crucial role in determining the predominant product.

Q2: How does the solvent influence the reaction outcome?

A2: The research demonstrates a solvent-dependent selectivity in the dehydrating condensation of phenylmethanesulfonyl-acetic acid [, , ]. When using benzene as the solvent, the reaction primarily yields β-keto benzylsulfones. Conversely, employing halobenzenes as solvents shifts the reaction towards the preferential formation of isothiochromanone-2,2-dioxides. This solvent-dependent control over product formation offers a valuable synthetic tool for accessing these distinct classes of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.